molecular formula C28H27N3O6S B12495394 N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide

N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide

Cat. No.: B12495394
M. Wt: 533.6 g/mol
InChI Key: PDQNLAYEMVUXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide typically involves multiple steps. One common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to form phthalimide glycine methyl ester . This intermediate can then be further reacted with other reagents to introduce the desired functional groups and complete the synthesis.

Chemical Reactions Analysis

N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of protein-protein interactions, resulting in various biological effects .

Properties

Molecular Formula

C28H27N3O6S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[[3-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C28H27N3O6S/c1-4-35-22-14-17(15-23(36-5-2)24(22)37-6-3)25(32)30-28(38)29-18-10-9-11-19(16-18)31-26(33)20-12-7-8-13-21(20)27(31)34/h7-16H,4-6H2,1-3H3,(H2,29,30,32,38)

InChI Key

PDQNLAYEMVUXST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.